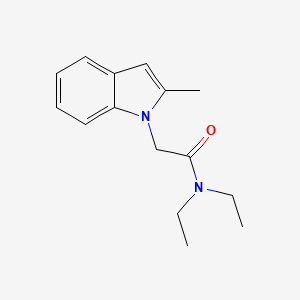

1H-Indole-1-acetamide, N,N-diethyl-2-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1H-Indole-1-acetamide, N,N-diethyl-2-methyl- is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Méthodes De Préparation

The synthesis of 1H-Indole-1-acetamide, N,N-diethyl-2-methyl- typically involves the reaction of indole derivatives with acetamide and diethylamine. One common method includes the use of palladium(II) acetate as a catalyst in the presence of a bidentate ligand and a soluble base such as triethylamine. The reaction is carried out under reflux conditions in a toluene/acetonitrile mixture at elevated temperatures .

Analyse Des Réactions Chimiques

1H-Indole-1-acetamide, N,N-diethyl-2-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Applications De Recherche Scientifique

1H-Indole-1-acetamide, N,N-diethyl-2-methyl- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

Biology: The compound is studied for its potential antiviral and antimicrobial properties, making it a candidate for drug development.

Medicine: Research is ongoing to explore its anticancer and anti-inflammatory activities, which could lead to new therapeutic agents.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1H-Indole-1-acetamide, N,N-diethyl-2-methyl- involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, enzyme inhibition, and gene expression. This binding can lead to the modulation of immune responses, inhibition of viral replication, and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

1H-Indole-1-acetamide, N,N-diethyl-2-methyl- can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of 1H-Indole-1-acetamide, N,N-diethyl-2-methyl- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Activité Biologique

1H-Indole-1-acetamide, N,N-diethyl-2-methyl- is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound has the molecular formula C15H20N2O and a structural formula represented by the SMILES notation: CCN(CC)C(=O)CN1C(=CC2=CC=CC=C21)C . Its indole structure is significant for various pharmacological activities.

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit antimicrobial properties. For instance, a study synthesized several indole derivatives and evaluated their antimicrobial efficacy against various Gram-positive and Gram-negative bacteria. Compounds similar to 1H-Indole-1-acetamide showed significant inhibition zones in diameter against pathogens such as Staphylococcus aureus and Bacillus subtilis, with some derivatives exhibiting diameters of inhibition zones (DIZ) of up to 22 mm .

Antiproliferative Effects

Indole derivatives, including 1H-Indole-1-acetamide, have demonstrated antiproliferative activity in cancer cell lines. A study reported IC50 values for certain indole derivatives in the range of 10–33 nM against MCF-7 breast cancer cells, indicating strong potential for these compounds in cancer therapy . The mechanism involves destabilizing tubulin polymerization, leading to cell cycle arrest and apoptosis .

Neuroprotective Properties

Indoles are also recognized for their neuroprotective effects. Compounds derived from indoles have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant in neurodegenerative diseases . The antioxidant properties attributed to these compounds could be linked to their ability to scavenge free radicals.

Study on Antimicrobial Efficacy

In a comparative study, various indole derivatives were tested for their antimicrobial activities using the Diameter of Inhibition Zone (DIZ) assay. The results highlighted that certain modifications on the indole structure enhanced its efficacy against specific bacterial strains. For example, modifications led to increased DIZ values against Escherichia coli and Staphylococcus aureus .

Evaluation of Antiproliferative Activity

A detailed investigation into the antiproliferative effects of indole derivatives was conducted using human cancer cell lines. The study revealed that the presence of specific substituents on the indole ring significantly influenced the activity. Notably, compounds with electron-withdrawing groups exhibited lower IC50 values, suggesting enhanced potency against cancer cells .

The biological activities of 1H-Indole-1-acetamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that indole derivatives may inhibit key enzymes involved in cellular proliferation and survival, such as cyclin-dependent kinases (CDKs).

- Interaction with Receptors : Indoles can act as ligands for various receptors, including melatonin receptors, which may mediate neuroprotective effects and influence sleep patterns .

Propriétés

Numéro CAS |

163629-06-9 |

|---|---|

Formule moléculaire |

C15H20N2O |

Poids moléculaire |

244.33 g/mol |

Nom IUPAC |

N,N-diethyl-2-(2-methylindol-1-yl)acetamide |

InChI |

InChI=1S/C15H20N2O/c1-4-16(5-2)15(18)11-17-12(3)10-13-8-6-7-9-14(13)17/h6-10H,4-5,11H2,1-3H3 |

Clé InChI |

MPRMWLVHRHZLML-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)C(=O)CN1C(=CC2=CC=CC=C21)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.